4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine
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Overview
Description
4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine is a complex organic compound characterized by its unique structural components: an oxadiazole ring, a xanthene moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Oxadiazole Ring
Step 1: : Start with the reaction between hydrazides and carboxylic acids, under dehydrating conditions (using reagents like phosphorus oxychloride), to form the oxadiazole ring.
Step 2: : Introduce the isopropyl group through an alkylation reaction using an appropriate alkylating agent (like isopropyl bromide) in the presence of a base (like potassium carbonate).
Formation of Xanthene Moiety
Step 1: : Use a Friedel-Crafts alkylation reaction to attach the 9H-xanthene group to a suitable aromatic substrate.
Step 2: : Utilize an acylation reaction to introduce the carbonyl group onto the xanthene structure.
Formation of Piperidine Ring
Step 1: : Synthesize the piperidine ring via cyclization of 1,5-diaminopentane in the presence of a dehydrating agent (like thionyl chloride).
Final Assembly
Step 1: : Couple the oxadiazole ring and piperidine ring using a carbonyl linker to form the final compound.
Industrial Production Methods
Industrial synthesis would typically scale up these reactions, employing continuous flow reactors for increased efficiency and reproducibility. Advanced techniques such as microwave-assisted synthesis may also be utilized to expedite reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various functional groups (e.g., isopropyl group) using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the presence of suitable leaving groups or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products of these reactions depend on the reaction conditions and target functional groups. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Potentially used as a catalyst or a ligand in coordination chemistry.
Biology
Biological Probes: : Utilized in fluorescent tagging due to the presence of the xanthene moiety, enabling visualization of biological processes.
Medicine
Drug Development: : Studied for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
Material Science: : Employed in the development of new materials with specific optical or electronic properties.
Mechanism of Action
Molecular Targets
The exact mechanism of action would depend on the specific application:
Biological Activity: : Likely interacts with specific proteins or nucleic acids, influencing their function.
Chemical Catalysis: : Acts as a ligand that facilitates the catalytic cycle by stabilizing transition states.
Pathways Involved
For biological applications, the compound may modulate signaling pathways or inhibit key enzymes. In chemical reactions, it may facilitate bond formation or cleavage through coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
4-[5-(methyl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine: : Similar structure with a methyl group instead of an isopropyl group.
4-[5-(ethyl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine: : Similar structure with an ethyl group.
Uniqueness
The presence of the isopropyl group in the oxadiazole ring provides unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds.
The combination of the xanthene and piperidine rings also imparts unique fluorescence properties, making this compound particularly valuable for applications in biological imaging and material sciences.
That's your whirlwind tour of the compound, 4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine. Pretty fascinating stuff, right?
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15(2)22-25-26-23(30-22)16-11-13-27(14-12-16)24(28)21-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)21/h3-10,15-16,21H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZIRRZIHTDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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